REACTION_CXSMILES
|
[OH:1][C:2]1[CH:11]=[CH:10][C:5]([C:6](=[O:9])[CH2:7]Br)=[CH:4][CH:3]=1.N1([C:17]2[CH2:22][CH2:21][CH2:20][CH2:19][CH:18]=2)CCCC1.CN(C)C=[O:26]>O>[OH:1][C:2]1[CH:11]=[CH:10][C:5]([C:6](=[O:9])[CH2:7][CH:18]2[CH2:19][CH2:20][CH2:21][CH2:22][C:17]2=[O:26])=[CH:4][CH:3]=1
|
Name
|
|
Quantity
|
43 g
|
Type
|
reactant
|
Smiles
|
OC1=CC=C(C(CBr)=O)C=C1
|
Name
|
|
Quantity
|
30 g
|
Type
|
reactant
|
Smiles
|
N1(CCCC1)C1=CCCCC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CN(C=O)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
EXTRACTION
|
Details
|
extracted with chloroform
|
Type
|
WASH
|
Details
|
The chloroform solution is washed with water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over sodium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated to an oil
|
Type
|
DISTILLATION
|
Details
|
Distillation
|
Type
|
CUSTOM
|
Details
|
gives a liquid which
|
Name
|
|
Type
|
product
|
Smiles
|
OC1=CC=C(C(CC2C(CCCC2)=O)=O)C=C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |